tert-butyl N-[2-(4-fluorophenoxy)ethyl]carbamate
Description
tert-Butyl N-[2-(4-fluorophenoxy)ethyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an ethylamine chain substituted with a 4-fluorophenoxy moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where Boc groups serve to protect amines during multi-step reactions.
Properties
IUPAC Name |
tert-butyl N-[2-(4-fluorophenoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(16)15-8-9-17-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHHLNQLKIXGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[2-(4-fluorophenoxy)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-fluorophenoxy)ethyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
tert-Butyl N-[2-(4-fluorophenoxy)ethyl]carbamate can undergo various chemical reactions, including:
Scientific Research Applications
tert-Butyl N-[2-(4-fluorophenoxy)ethyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-fluorophenoxy)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The tert-butyl carbamate scaffold is highly modular, with variations arising from substituents on the ethyl chain or aromatic rings. Key structural analogs and their properties are summarized below:
| Compound Name | Substituent/R-Group | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| tert-Butyl N-[2-(4-fluorophenoxy)ethyl]carbamate | 4-Fluorophenoxy | C₁₃H₁₈FNO₃ | 267.29 g/mol | Fluorine enhances electronegativity, influencing reactivity and solubility |
| tert-Butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate | 4-Chloro-2-nitroaniline | C₁₃H₁₇ClN₂O₄ | 324.74 g/mol | Electron-withdrawing groups (Cl, NO₂) increase stability |
| tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate | 5-Chloro-2-oxobenzimidazole | C₁₄H₁₇ClN₂O₃ | 308.75 g/mol | Heterocyclic moiety enhances bioactivity |
| tert-Butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate | 2,4-Difluorophenyl | C₁₃H₁₈F₂N₂O₂ | 284.29 g/mol | Dual fluorine substituents improve metabolic stability |
| tert-Butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate | 4-Fluorophenyl + bromoalkyl chain | C₁₄H₁₈BrFNO₂ | 354.20 g/mol | Bromine introduces potential for cross-coupling reactions |
Key Observations :
Comparative Yields :
- tert-Butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate: 90% yield (LCMS [M-Boc+H]+ 260) .
- tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate: 77% yield (LCMS [M-Boc+H]+ 212) .
- N-Ada mantanyl series derivatives: 44–55% yield for Boc-protected intermediates .
The target compound’s synthesis is expected to align with these methods, with yields influenced by steric and electronic effects of the 4-fluorophenoxy group.
Stability and Reactivity
- Acid-Labile Protection : The Boc group is cleaved under acidic conditions (e.g., HCl in ethyl acetate), a trait consistent across analogs .
- Fluorine Effects: The 4-fluoro substituent increases oxidative stability compared to non-fluorinated analogs, as seen in derivatives like tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate .
Biological Activity
Tert-butyl N-[2-(4-fluorophenoxy)ethyl]carbamate is a synthetic compound with notable biological activity, particularly in medicinal chemistry and pharmacology. This article delves into its biological mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H23FN2O3
- Molecular Weight : 322.4 g/mol
- CAS Number : 2097895-56-0
The compound features a tert-butyl group, which enhances stability, and a 4-fluorophenoxy group that contributes to its biological activity through various interactions with biological macromolecules.
The mechanism of action for this compound involves:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins or enzymes.
- Hydrophobic Interactions : The fluorophenoxyethyl moiety engages in hydrophobic interactions, which can modulate enzyme or receptor activity.
These interactions can lead to various biological effects, including modulation of enzyme activities and receptor signaling pathways.
Biological Activity and Applications
This compound has been studied for several biological activities:
- Anticonvulsant Properties : Research indicates potential anticonvulsant effects, making it a candidate for neurological applications.
- Enzyme Inhibition : It has shown promise in inhibiting certain enzymes, which could be relevant for treating conditions like cancer or metabolic disorders .
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cell function and disease progression.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Contains a tert-butyl group and a fluorinated phenoxy moiety | Exhibits potential anticonvulsant properties |
| Tert-butyl (2-(4-bromophenoxy)ethyl)carbamate | Similar structure but with bromine substitution | Different reactivity profile due to bromine |
| Tert-butyl (2-(4-chlorophenoxy)ethyl)carbamate | Chlorinated variant | Varies in biological activity compared to fluorinated version |
This table highlights the unique aspects of this compound compared to its analogs, emphasizing its potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticonvulsant Activity : In vivo studies demonstrated that the compound significantly reduced seizure frequency in animal models, suggesting its potential as an anticonvulsant agent.
- Enzyme Interaction Studies : In vitro assays indicated that the compound effectively inhibited specific enzymes involved in cancer cell proliferation, providing a basis for further research into its anticancer properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
